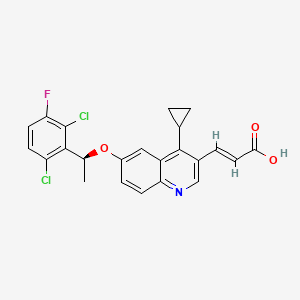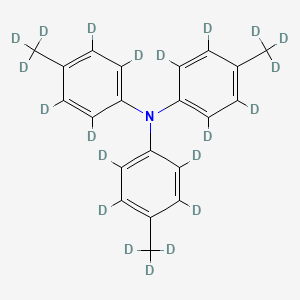
Axl-IN-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Axl-IN-9 is a potent and selective inhibitor of the AXL receptor tyrosine kinase. AXL is a member of the TAM (TYRO3, AXL, and MERTK) family of receptor tyrosine kinases, which play crucial roles in various cellular processes, including cell survival, proliferation, migration, and immune regulation. Overexpression of AXL has been associated with poor prognosis in several cancers, making it a promising target for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Axl-IN-9 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The specific synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed. general methods for synthesizing AXL inhibitors often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to form carbon-nitrogen bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow chemistry, which allows for better control of reaction conditions and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Axl-IN-9, like other kinase inhibitors, can undergo various chemical reactions, including:
Oxidation: this compound may be susceptible to oxidation under certain conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Axl-IN-9 exerts its effects by selectively inhibiting the kinase activity of AXL. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the activation of pathways involved in cell survival, proliferation, and migration. The primary molecular target of this compound is the ATP-binding site of the AXL kinase domain . By binding to this site, this compound competes with ATP and prevents the transfer of phosphate groups to substrate proteins .
Vergleich Mit ähnlichen Verbindungen
Axl-IN-9 is one of several AXL inhibitors currently under investigation. Other similar compounds include:
Bemcentinib: A selective AXL inhibitor with demonstrated efficacy in preclinical and clinical studies.
Dubermatinib: Another AXL inhibitor that has shown promise in targeting AXL-driven cancers.
CCT301-38: A chimeric antigen receptor (CAR) T cell therapy targeting AXL-positive tumors.
Compared to these compounds, this compound is unique in its high selectivity and potency for AXL, making it a valuable tool for both research and therapeutic applications .
Eigenschaften
Molekularformel |
C25H23N7O2 |
|---|---|
Molekulargewicht |
453.5 g/mol |
IUPAC-Name |
N-[4-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C25H23N7O2/c1-15-20(25(34)32(31(15)3)18-7-5-4-6-8-18)24(33)29-17-11-9-16(10-12-17)19-13-30(2)23-21(19)22(26)27-14-28-23/h4-14H,1-3H3,(H,29,33)(H2,26,27,28) |
InChI-Schlüssel |
IYCNZCSESFTJTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=CN(C5=NC=NC(=C45)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12399628.png)
![(2E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl] acrylaldehyde](/img/structure/B12399630.png)








